Ivermectin B1a aglycone

anthelmintic resistance detection larval development assay Haemonchus contortus

Ivermectin B1a aglycone (CAS 123997-59-1, C34H50O8, MW 586.8) is the des-glycosylated core macrocyclic lactone of ivermectin, produced by acid hydrolysis of the disaccharide moiety from the parent avermectin. As the minimal structural pharmacophore shared across the avermectin/milbemycin class, it retains potent nematode larval development inhibition while uniquely lacking paralytic activity—a functional bifurcation that makes it a specialized tool for probing GluCl-mediated versus non-GluCl effects and for detecting ivermectin resistance in field parasite isolates.

Molecular Formula C34H50O8
Molecular Weight 586.8 g/mol
CAS No. 123997-59-1
Cat. No. B563615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIvermectin B1a aglycone
CAS123997-59-1
Molecular FormulaC34H50O8
Molecular Weight586.8 g/mol
Structural Identifiers
SMILESCCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)O)C)C
InChIInChI=1S/C34H50O8/c1-7-19(2)30-22(5)13-14-33(42-30)17-26-16-25(41-33)12-11-21(4)28(35)20(3)9-8-10-24-18-39-31-29(36)23(6)15-27(32(37)40-26)34(24,31)38/h8-11,15,19-20,22,25-31,35-36,38H,7,12-14,16-18H2,1-6H3/b9-8-,21-11-,24-10?
InChIKeyXOCXXEYUGYTCNG-LLJYSSEZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solid

Ivermectin B1a Aglycone (CAS 123997-59-1): Core Macrocyclic Lactone Scaffold for Parasitology Research and Resistance Profiling


Ivermectin B1a aglycone (CAS 123997-59-1, C34H50O8, MW 586.8) is the des-glycosylated core macrocyclic lactone of ivermectin, produced by acid hydrolysis of the disaccharide moiety from the parent avermectin [1]. As the minimal structural pharmacophore shared across the avermectin/milbemycin class, it retains potent nematode larval development inhibition while uniquely lacking paralytic activity—a functional bifurcation that makes it a specialized tool for probing GluCl-mediated versus non-GluCl effects and for detecting ivermectin resistance in field parasite isolates [2].

Why Ivermectin B1a Aglycone Cannot Be Substituted by Ivermectin or Other Avermectins in Resistance Diagnostics and Mechanistic Studies


Although ivermectin B1a aglycone shares the 16-membered macrocyclic lactone core with ivermectin, eprinomectin, doramectin, selamectin, and moxidectin, its removal of the disaccharide moiety fundamentally alters its biological profile: it loses paralytic activity, reverses its rank-order potency in pharyngeal pumping inhibition relative to feeding inhibition, and produces markedly different resistance factors (RFs) in resistant nematode isolates [1][2]. These quantitative divergences mean that substituting the parent ivermectin or another glycosylated avermectin for the aglycone will yield false negatives in resistance surveillance or confound structure–activity relationship (SAR) interpretations in target-engagement studies [3].

Quantitative Differentiation of Ivermectin B1a Aglycone Against Closest Analogs: Head-to-Head Evidence for Procurement Decisions


Resistance Factor (RF99) in Haemonchus contortus: Ivermectin Aglycone vs. Ivermectin and Eprinomectin

In a micro-agar larval development test (MALDT) of five resistant and two susceptible H. contortus isolates, ivermectin aglycone distinguished highly resistant from susceptible isolates with a resistance factor at LC99 (RF99) above 20, outperforming the parent ivermectin and matching eprinomectin in discriminatory power [1][2]. The aglycone's high RF99 magnitude—calculated as the ratio of LC99 in resistant versus susceptible populations—provides a wider dynamic range than RF50 values, reducing false-negative classifications in field surveillance.

anthelmintic resistance detection larval development assay Haemonchus contortus

Pharyngeal Pump Frequency Inhibition in Trichostrongylus colubriformis: Ivermectin Aglycone Ranks Most Potent Among Four MLs

In electropharyngeogram recordings of adult T. colubriformis, ivermectin B1a aglycone was the most potent inhibitor of pharyngeal pump frequency, with a rank order of: ivermectin aglycone > ivermectin > ivermectin monosaccharide > eprinomectin [1]. This is a rank-order inversion relative to the same compounds' inhibition of inulin uptake (a feeding/ingestion measure), where the order was eprinomectin > ivermectin > ivermectin monosaccharide > ivermectin aglycone, with EC50 values spanning 0.045–4.57 nM [1]. The reversal demonstrates that the aglycone's pharmacodynamic profile is functionally dissociable from the glycosylated congeners.

pharyngeal pumping electropharyngeogram Trichostrongylus colubriformis

Differential Metabolic Susceptibility via Cytochrome P450 Hco-cyp-13A11: Ivermectin Aglycone Shows a 2-fold EC50 Shift vs. 4-fold for Ivermectin

In a transgenic C. elegans model expressing Haemonchus contortus cytochrome P450 Hco-cyp-13A11, ivermectin aglycone (IVMa) exhibited a 1.68-fold increase in EC50 relative to N2 wild-type (from 163.6 nM to 275.5 nM), compared to a 4.27-fold shift for ivermectin (from 1.64 nM to 7.01 nM) [1]. The smaller fold-change for the aglycone indicates that Hco-cyp-13A11-mediated metabolism preferentially processes the glycosylated parent drug over the aglycone, and that the aglycone's susceptibility is less dependent on this specific CYP pathway—a critical consideration for resistance mechanism studies.

cytochrome P450 metabolism Caenorhabditis elegans macrocyclic lactone susceptibility

Absence of Paralytic Activity Despite Potent Larval Development Inhibition: Functional Uncoupling of Nematode Toxicity Endpoints

Ivermectin B1a aglycone is consistently reported across multiple independent studies and vendor characterizations as a potent inhibitor of nematode larval development that is nonetheless devoid of paralytic activity, unlike ivermectin which causes flaccid paralysis via GluCl channel activation [1]. This functional uncoupling—retention of developmental arrest without neuromuscular paralysis—is a qualitative differentiation from all glycosylated avermectins (ivermectin, eprinomectin, doramectin, selamectin), which exhibit both activities.

nematode larval development paralytic activity functional uncoupling

Enhanced Discrimination of Resistant vs. Susceptible Haemonchus contortus via Pharyngeal Uptake Assay: 14-fold Tolerance Shift for Aglycone

In a ³H-inulin pharyngeal uptake assay comparing one ML-susceptible and two ML-resistant H. contortus isolates, ivermectin aglycone generated a ~14-fold tolerance shift between susceptible and resistant populations, compared to ~4.5-fold and ~9-fold shifts for the parent ivermectin against the same resistant isolates [1]. The larger dynamic range with the aglycone indicates superior sensitivity for detecting resistance-associated reductions in pharyngeal ingestion.

pharyngeal uptake Haemonchus contortus resistance tolerance

Differential Mosquito-Lethal Activity: Ivermectin Aglycone Shows No Effect While Ivermectin Is Fully Lethal to Anopheles Vectors

In a comparative study of ivermectin structural variants against Anopheles dirus and An. minimus, the aglycone (no sugar rings) showed no mosquito-lethal effect, the monosaccharide (one sugar ring) showed partial effect, and the parent ivermectin (both sugar rings) showed full lethal effect [1]. In silico docking revealed that the aglycone binds Anopheles GluCl with a score of -7.741 kcal/mol but in a rotated conformation that lacks the critical hydrogen bond between the second sugar ring 4″-OH and THR304 of the GluCl M2-M3 loop, providing a structural explanation for the loss of lethality [1].

Anopheles mosquito malaria vector control GluCl binding

Procurement-Relevant Application Scenarios for Ivermectin B1a Aglycone Based on Quantitative Differentiation Evidence


Veterinary Parasitology Reference Laboratories: High-Confidence Ivermectin Resistance Surveillance in Haemonchus contortus

For national and regional veterinary surveillance programs monitoring macrocyclic lactone resistance in ruminant nematodes, ivermectin B1a aglycone is the preferred probe for the micro-agar larval development test (MALDT). Its resistance factor at LC99 exceeding 20 in highly resistant H. contortus isolates [1]—combined with a ~14-fold pharyngeal uptake tolerance window in resistant versus susceptible larvae [2]—provides binary discriminatory power that reduces the false-negative rate inherent to parent ivermectin-based testing. Procurement specification: ≥95% purity by HPLC, identity confirmed by ¹H NMR and MS to ensure the des-glycosylated form is free of ivermectin and monosaccharide contamination .

Academic and Industrial Parasitology: Dissecting GluCl-Dependent vs. GluCl-Independent Mechanisms of Avermectin Toxicity

The functional uncoupling of larval development inhibition from paralytic activity [1][2] and the rank-order inversion between pharyngeal pump frequency inhibition and feeding inhibition make ivermectin B1a aglycone an indispensable paired control alongside parent ivermectin in SAR and target-deconvolution studies. Researchers investigating non-GluCl targets of macrocyclic lactones or developing next-generation anthelmintics that spare GluCl-mediated neurotoxicity should procure the aglycone as a reference standard for activity attribution.

Cytochrome P450-Mediated Drug Metabolism Studies: Controlling for Glycosylation-Dependent Metabolic Effects

In transgenic C. elegans or in vitro microsomal models expressing nematode P450 enzymes such as Hco-cyp-13A11, the aglycone's 1.68-fold EC50 shift—contrasting with ivermectin's 4.27-fold shift [1]—positions it as a glycosylation-independent metabolic control. Laboratories studying the contribution of specific CYP isoforms to ML resistance should include the aglycone in their compound panel to distinguish P450 substrate preference driven by the disaccharide moiety from that driven by the macrocyclic core.

Malaria Vector Biology Research: GluCl Sugar-Dependency Validation in Anopheles Species

For groups investigating ivermectin-based malaria vector control strategies, the aglycone serves as the definitive negative control for confirming that mosquito lethality requires the intact disaccharide moiety [1]. The compound's complete lack of effect on Anopheles dirus and An. minimus, explained structurally by the absence of the 4″-OH–THR304 hydrogen bond in the GluCl M2-M3 loop, makes it essential for validating target engagement in insecticidal screening cascades. Procurement of both the aglycone and ivermectin together enables dose–response pairing in mosquito membrane-feeding assays.

Quote Request

Request a Quote for Ivermectin B1a aglycone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.